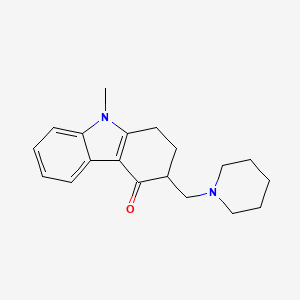
9-Methyl-3-(1-piperidinomethyl)-2,3-dihydro-4(1H)-carbazolone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methyl-3-(1-piperidinomethyl)-2,3-dihydro-4(1H)-carbazolone is a synthetic organic compound that belongs to the class of carbazolones This compound is characterized by the presence of a piperidine ring attached to the carbazolone core, which imparts unique chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3-(1-piperidinomethyl)-2,3-dihydro-4(1H)-carbazolone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbazolone Core: The initial step involves the cyclization of an appropriate precursor to form the carbazolone core. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable solvent to facilitate the reaction.
Methylation: The final step involves the methylation of the carbazolone core to introduce the methyl group at the desired position. This can be achieved using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
9-Methyl-3-(1-piperidinomethyl)-2,3-dihydro-4(1H)-carbazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The piperidine moiety can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride and suitable solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced carbazolones, and various substituted derivatives, each with distinct chemical and biological properties.
科学研究应用
9-Methyl-3-(1-piperidinomethyl)-2,3-dihydro-4(1H)-carbazolone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 9-Methyl-3-(1-piperidinomethyl)-2,3-dihydro-4(1H)-carbazolone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
- 9-Methyl-3-(1-pyrrolidinomethyl)-2,3-dihydro-4(1H)-carbazolone
- 9-Methyl-3-(1-morpholinomethyl)-2,3-dihydro-4(1H)-carbazolone
- 9-Methyl-3-(1-azepanomethyl)-2,3-dihydro-4(1H)-carbazolone
Uniqueness
Compared to similar compounds, 9-Methyl-3-(1-piperidinomethyl)-2,3-dihydro-4(1H)-carbazolone exhibits unique chemical and biological properties due to the presence of the piperidine ring. This structural feature imparts distinct pharmacokinetic and pharmacodynamic characteristics, making it a valuable compound for various research applications.
属性
CAS 编号 |
38942-84-6 |
|---|---|
分子式 |
C19H24N2O |
分子量 |
296.4 g/mol |
IUPAC 名称 |
9-methyl-3-(piperidin-1-ylmethyl)-2,3-dihydro-1H-carbazol-4-one |
InChI |
InChI=1S/C19H24N2O/c1-20-16-8-4-3-7-15(16)18-17(20)10-9-14(19(18)22)13-21-11-5-2-6-12-21/h3-4,7-8,14H,2,5-6,9-13H2,1H3 |
InChI 键 |
BAFLVTLGUUJFPM-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphorane, [(4-methylphenyl)methylene]triphenyl-](/img/structure/B14682026.png)


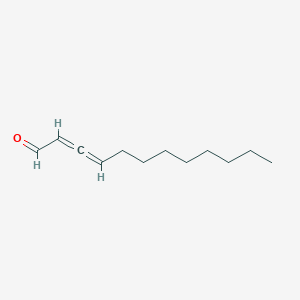
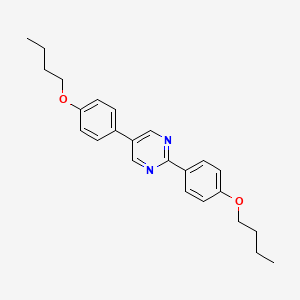

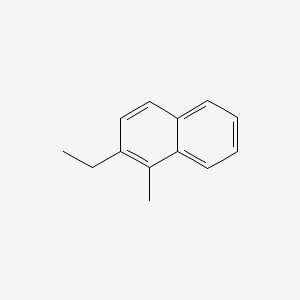
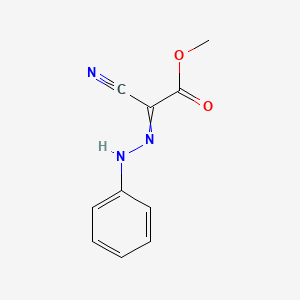
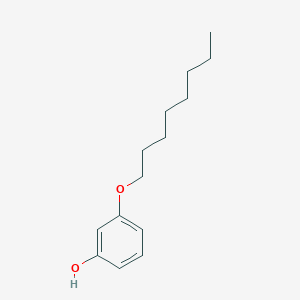

![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)
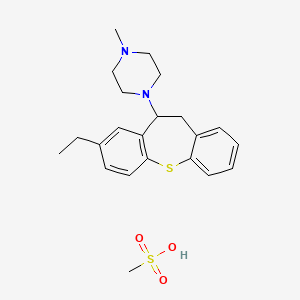
![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)
![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)
